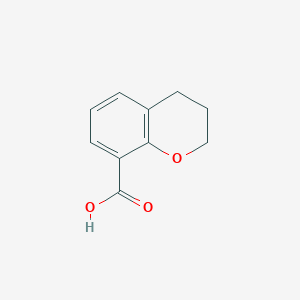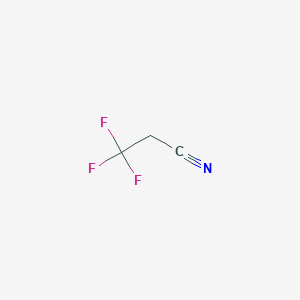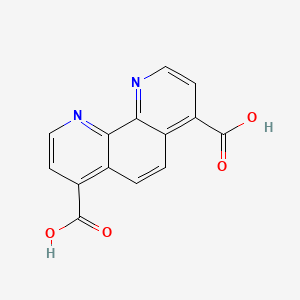
1,10-Phenanthroline-4,7-dicarboxylic acid
概要
説明
1,10-Phenanthroline-4,7-dicarboxylic acid is a chemical compound with the CAS Number: 31301-31-2. It has a molecular weight of 268.23 and its IUPAC name is [1,10]phenanthroline-4,7-dicarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 1,10-Phenanthroline-4,7-dicarboxylic acid is C14H8N2O4 . The structure includes two carboxylic acid groups attached to a 1,10-phenanthroline core .Physical And Chemical Properties Analysis
1,10-Phenanthroline-4,7-dicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 563.1±45.0 °C at 760 mmHg, and a flash point of 294.3±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .科学的研究の応用
Metal Complexation
1,10-Phenanthroline-4,7-dicarboxylic acid is widely used in the study of metal complexation due to its ability to form stable complexes with various metals. This application is crucial in understanding metal ion behavior in biological systems and in the development of metal-based drugs .
DNA Binding Studies
The compound’s interaction with DNA is another significant area of research. It serves as a probe to study DNA binding mechanisms, which is essential for developing new therapeutic agents and understanding genetic regulation .
Catalysis
In catalysis, 1,10-Phenanthroline-4,7-dicarboxylic acid acts as a ligand to catalyze various chemical reactions. This has implications in synthetic chemistry and industrial processes .
Organic Solar Cells
It’s used as a cathode buffer layer to improve the efficiency of organic solar cells, showcasing its role in renewable energy technologies .
Chelator in Chemiluminescence
The compound functions as a chelator in Fenton’s reaction-luminol chemiluminescence system, which is used in analytical chemistry for detecting the presence of certain chemicals .
Corrosion Inhibition
1,10-Phenanthroline has been assessed for its effectiveness as an organic inhibitor to reduce corrosion of steel in acidic solutions, which is important for extending the life of metal structures and components .
Chemosensors and Biological Studies
Its use extends to chemosensors and biological studies, where it helps in detecting ions or molecules and understanding their interactions within biological systems .
Analytical and Synthetic Chemistry
Lastly, it finds applications in analytical and synthetic chemistry, aiding in the development of new chemical synthesis methods and analytical techniques .
Safety and Hazards
作用機序
Target of Action
The primary target of 1,10-Phenanthroline-4,7-dicarboxylic acid is metallopeptidases . These enzymes play a crucial role in various biological processes, including protein degradation and signal transduction .
Mode of Action
1,10-Phenanthroline-4,7-dicarboxylic acid acts as an inhibitor of metallopeptidases . The compound achieves this by chelating the metal ion required for the catalytic activity of these enzymes, rendering them inactive . This interaction results in the formation of an inactive apoenzyme .
Biochemical Pathways
The inhibition of metallopeptidases by 1,10-Phenanthroline-4,7-dicarboxylic acid affects various biochemical pathways. These enzymes are involved in the degradation of proteins, and their inhibition can lead to the accumulation of these proteins . The downstream effects of this accumulation can vary depending on the specific proteins involved and the physiological context.
Result of Action
The molecular and cellular effects of 1,10-Phenanthroline-4,7-dicarboxylic acid’s action are primarily related to its inhibition of metallopeptidases . By inhibiting these enzymes, the compound can affect protein degradation processes, potentially leading to alterations in cellular function .
特性
IUPAC Name |
1,10-phenanthroline-4,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-3-5-15-11-7(9)1-2-8-10(14(19)20)4-6-16-12(8)11/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOIBXSDCWRKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475786 | |
| Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-4,7-dicarboxylic acid | |
CAS RN |
31301-31-2 | |
| Record name | 1,10-Phenanthroline-4,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,10-Phenanthroline-4,7-dicarboxylic acid a suitable ligand for incorporating osmium complexes into LMOFs?
A1: 1,10-Phenanthroline-4,7-dicarboxylic acid (dcphen) possesses several features that make it attractive for incorporating osmium complexes into MOF structures:
- Previous Success: The research mentions prior work by the same group demonstrating the successful incorporation of dcphen-containing osmium complexes into LMOFs without disrupting the overall framework structure or desired porosity [].
Q2: How does the choice of solvent impact the luminescence of the UiO-66 LMOF incorporating the osmium-dcphen complex?
A2: The research observes a solvent-dependent quenching effect on the luminescence of the UiO-66 LMOF doped with the osmium-dcphen complex []. Specifically:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



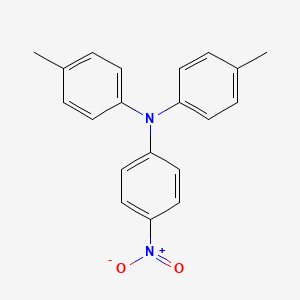
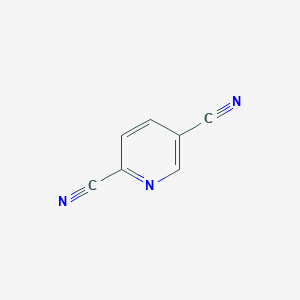

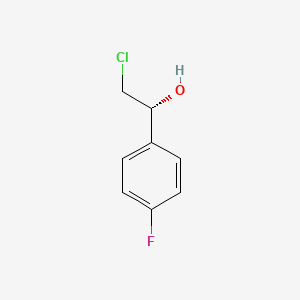
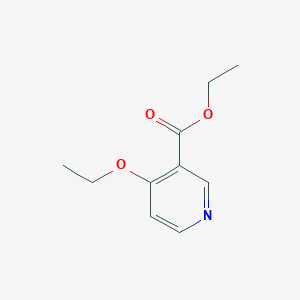
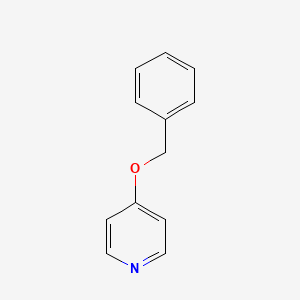


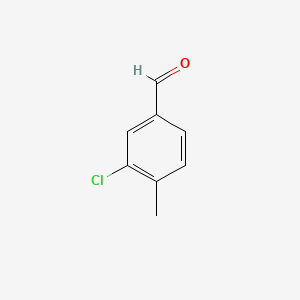

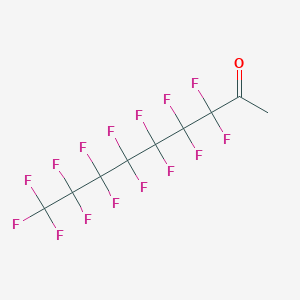
![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)
